Quinoxalin-6-ol

描述

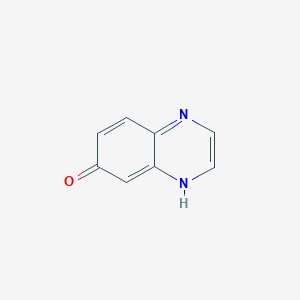

Quinoxalin-6-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ol can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group at the 6-position can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: Quinoxalin-6-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoxalin-6-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield dihydroquinoxaline derivatives, which can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Quinoxalin-6-one.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

科学研究应用

Biological Activities

Quinoxalin-6-ol and its derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research.

Antimicrobial Properties

Quinoxaline derivatives have shown promising antimicrobial activity against various pathogens. For instance, modifications at positions 6 and 7 of the quinoxaline ring have been linked to enhanced antimalarial and antibacterial properties. Compounds with halogen substitutions have demonstrated effective inhibition against bacteria and fungi, highlighting their potential as antimicrobial agents .

Antiviral Activity

Recent studies have emphasized the antiviral potential of quinoxaline derivatives. For example, certain analogs have been identified as potent inhibitors of HIV-1 reverse transcriptase and other viral targets, showcasing their effectiveness against viral infections . Specific compounds like S-2720 have shown remarkable inhibitory activity against coxsackievirus B5 with an EC50 as low as 0.06 µM .

Anticancer Applications

This compound derivatives are being investigated for their anticancer properties. Structure-activity relationship (SAR) studies have led to the identification of novel analogs that inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway. For instance, a quinoxaline urea analog demonstrated improved potency in inhibiting pancreatic cancer cell growth compared to earlier compounds .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and antiviral properties.

Treatment of Chronic Diseases

Quinoxaline derivatives are being explored for their role in treating chronic conditions such as diabetes and neurodegenerative disorders. Their ability to modulate metabolic pathways makes them candidates for further research in managing these diseases .

Ototoxicity Protection

Research indicates that certain quinoxaline derivatives can protect against drug-induced ototoxicity, particularly in models using zebrafish and mouse cochlear explants. For example, quinoxaline-5-carboxylic acid exhibited significant protection against gentamicin-induced hair cell loss . This suggests a novel application for quinoxaline derivatives in preventing hearing loss associated with certain medications.

Industrial Applications

Beyond biological applications, this compound has notable industrial uses.

Material Science

Quinoxaline compounds are utilized in the development of organic light-emitting diodes (OLEDs) and polymers due to their favorable thermal stability and electronic properties. Their incorporation into polymer matrices enhances the performance of electronic devices .

Corrosion Inhibition

The ability of quinoxaline derivatives to inhibit metal corrosion is another significant industrial application. Their effectiveness in forming protective layers on metal surfaces has implications for various industries including construction and manufacturing .

Case Studies

Several case studies illustrate the applications of this compound:

作用机制

The mechanism of action of quinoxalin-6-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, this compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

相似化合物的比较

Quinoxaline: The parent compound with no hydroxyl group.

Quinoxalin-2-ol: A hydroxyl group at the 2-position instead of the 6-position.

Quinoxalin-6-one: An oxidized form of quinoxalin-6-ol with a carbonyl group at the 6-position.

This compound is unique due to the presence of the hydroxyl group at the 6-position, which imparts distinct reactivity and biological activity compared to its analogs.

属性

IUPAC Name |

quinoxalin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPVXTQTNVVKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322168, DTXSID80901667 | |

| Record name | quinoxalin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-91-6 | |

| Record name | 6-Quinoxalinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinoxalin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinoxalinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Quinoxalinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP4H57PK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What influences the tautomeric preference of Quinoxalin-6-ol derivatives?

A1: Research indicates that the enol-imine tautomer is favored in 5-chlorobenzo[f]this compound and its derivatives, both in solid state and solution. [] This preference is attributed to the enhanced aromatic character of the enol-imine form compared to the keto-amine tautomer. Density Functional Theory (DFT) calculations support this observation, suggesting that aromaticity plays a significant role in the tautomeric equilibrium of these compounds. Conversely, in analogous benzo[a]phenazin-5(7H)-ones, solvation effects appear to be the dominant factor determining relative tautomer stability. [] This highlights the complex interplay of structural features and environmental factors in dictating molecular properties.

Q2: Can you describe a practical application of this compound derivatives in synthetic chemistry?

A2: Solution-phase parallel synthesis has successfully utilized a 1,2,7-trialkyl-1H-imidazo[4,5-g]this compound scaffold to generate diverse libraries. [] This approach employed readily available starting materials like 1,5-difluoro-2,4-dinitrobenzene and commercially accessible building blocks. Such methodologies underscore the versatility of this compound derivatives as valuable scaffolds in medicinal chemistry for exploring novel chemical spaces and potentially uncovering new bioactive compounds.

Q3: Have any novel this compound derivatives been identified in biological systems?

A3: Research into anaerobic methane-oxidizing microbial consortia led to the discovery of a previously unknown thioquinoxalinol compound. [] This molecule features both a redox-active quinoxaline ring and a thiol group, suggesting potential involvement in electron transport processes within these microbial communities. Additionally, a sulfated derivative of this compound was identified, potentially enhancing its water solubility. These findings highlight the unexplored chemical diversity within microbial systems and the potential for discovering new bioactive molecules with unique structures and functions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。